4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine

描述

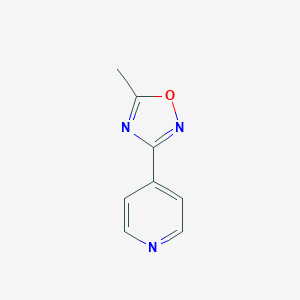

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-cyanopyridine with methylhydrazine to form the intermediate, which is then cyclized to yield the desired oxadiazole ring . The reaction conditions often include the use of catalysts such as zinc chloride and solvents like ethanol to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can lead to the formation of amine derivatives .

科学研究应用

Chemistry

In the realm of chemistry, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique substitution pattern allows for various chemical transformations, including:

- Substitution Reactions : The oxadiazole ring can undergo nucleophilic substitutions.

- Oxidation and Reduction : It can participate in redox reactions that modify its electronic properties.

- Coupling Reactions : Useful in cross-coupling reactions to create more complex molecular architectures.

Biology

The biological applications of this compound are particularly noteworthy. Research indicates its potential as an antimicrobial and antiviral agent . A study highlighted its ability to stabilize G-quadruplex structures in nucleic acids, which are associated with cancer biology. The compound demonstrated high cytotoxicity against cancer cell lines by targeting specific DNA structures .

Case Study: G-Quadruplex Stabilization

A series of oxadiazole/pyridine-based ligands were evaluated for their ability to bind and stabilize G-quadruplexes. These ligands showed promising results in enhancing the stability of these structures, which are crucial in cancer therapy .

Medicine

In medicinal chemistry, this compound has been explored for its therapeutic potential against neurodegenerative diseases such as Alzheimer's disease and progressive supranuclear palsy (PSP). Compounds derived from this structure have been shown to inhibit key processes involved in tau-mediated neurodegeneration .

Case Study: Treatment of Alzheimer's Disease

Research has focused on the development of pharmaceutical compositions containing this compound for treating tauopathies. These compounds have shown effectiveness in preclinical models by targeting tau oligomerization processes that lead to neurodegeneration .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Example Reagents |

|---|---|---|

| Substitution | Nucleophilic substitution of chloro group | Sodium methoxide |

| Oxidation | Modification of oxadiazole ring | Hydrogen peroxide |

| Reduction | Reduction of functional groups | Lithium aluminum hydride |

| Coupling | Formation of complex molecules | Palladium catalysts |

| Ligand Structure | Cell Line Tested | IC50 Value (µM) |

|---|---|---|

| Oxadiazole/Pyridine 1 | HeLa | 5.0 |

| Oxadiazole/Pyridine 2 | MCF7 | 10.0 |

| Oxadiazole/Pyridine 3 | A549 | 7.5 |

作用机制

The mechanism of action of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s oxadiazole ring can interact with various biological pathways, influencing processes such as cell signaling and metabolism .

相似化合物的比较

Similar Compounds

3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: Similar in structure but contains a furazan ring instead of a pyridine ring.

5-(4-Chlorophenyl)-1,2,4-oxadiazole: Another oxadiazole derivative with different substituents.

Uniqueness

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is unique due to its combination of a pyridine ring with an oxadiazole moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications, particularly in drug discovery and materials science .

生物活性

4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine is a heterocyclic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a 5-methyl-1,2,4-oxadiazole moiety. The oxadiazole ring is known for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Research indicates that this compound may exert its effects through several mechanisms:

- Kynurenine Pathway Modulation : Inhibition of kynurenine aminotransferase II (KAT-II) has been linked to cognitive improvement and neuroprotection. Compounds that modulate this pathway may be beneficial in treating neurodegenerative diseases such as Alzheimer's and schizophrenia .

- Antimicrobial Activity : The oxadiazole moiety has shown promise as an antimicrobial agent. Studies suggest that derivatives of oxadiazoles can inhibit bacterial growth by disrupting cell wall synthesis or protein synthesis pathways .

- Anticancer Properties : Recent findings indicate that derivatives of 1,2,4-oxadiazoles can act as agonists for human caseinolytic protease P (HsClpP), which is implicated in cancer cell apoptosis and mitochondrial homeostasis regulation. This suggests a potential role in cancer therapy .

Biological Activity Data

The following table summarizes key biological activities and their corresponding effects observed in various studies involving this compound and its derivatives:

Case Study 1: Cognitive Enhancement

A study investigated the effects of KAT-II inhibitors on cognitive function in animal models. The administration of this compound resulted in improved memory performance and reduced anxiety-like behaviors. This suggests potential applications in treating cognitive deficits associated with psychiatric disorders .

Case Study 2: Antimicrobial Efficacy

In vitro tests demonstrated that derivatives containing the oxadiazole structure exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings support the development of new antibiotics based on this scaffold .

Case Study 3: Cancer Treatment

Research on HsClpP agonists revealed that certain oxadiazole derivatives could enhance mitochondrial function and promote apoptosis in hepatocellular carcinoma cells. This positions them as promising candidates for further development in cancer therapy .

属性

IUPAC Name |

5-methyl-3-pyridin-4-yl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6-10-8(11-12-6)7-2-4-9-5-3-7/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZIKSOZOBQKFEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378009 | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10350-70-6 | |

| Record name | 4-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10350-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378009 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。